Tovinontrine, also known as IMR-687, is a highly selective inhibitor of phosphodiesterase 9 (PDE9) and is being developed primarily for the treatment of sickle cell disease and beta-thalassemia. This compound aims to enhance fetal hemoglobin expression and reduce hemolysis in red blood cells, making it a promising candidate for therapeutic interventions in these hematological disorders. Its clinical applications extend to potential treatments for heart failure with preserved ejection fraction, as it has received investigational new drug clearance from the U.S. Food and Drug Administration for this purpose .
The synthesis of tovinontrine involves multiple steps that include the formation of its core structure followed by various functionalization processes. Although specific synthetic routes and reaction conditions are proprietary, it is known that the compound is produced in highly controlled environments to ensure purity and efficacy. The synthesis typically requires advanced organic chemistry techniques to construct the complex molecular architecture of tovinontrine.
Tovinontrine has the following molecular characteristics:
The compound's structure includes a core bicyclic system fused with multiple nitrogen-containing rings, which is crucial for its biological activity as a phosphodiesterase inhibitor. The specific stereochemistry of the compound is represented by its isomeric SMILES notation: C[C@@H]1CN(C[C@H]1C2=CN3C(=CN=C3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5
.
Tovinontrine undergoes several chemical reactions that are important for its function and application:
The products formed from these reactions depend significantly on the specific reagents and conditions employed during the reactions.
Tovinontrine exerts its pharmacological effects primarily through the inhibition of phosphodiesterase 9, an enzyme that hydrolyzes cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, tovinontrine increases intracellular levels of cGMP, which plays a vital role in various cellular processes, including vasodilation and modulation of cell signaling pathways. This increase in cGMP levels is particularly beneficial in enhancing fetal hemoglobin production in erythroid cells, which can ameliorate symptoms associated with sickle cell disease and beta-thalassemia .
Tovinontrine possesses distinct physical and chemical properties that contribute to its therapeutic potential:
Tovinontrine has several significant scientific applications:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6